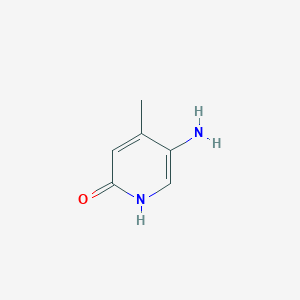

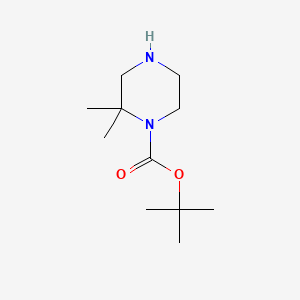

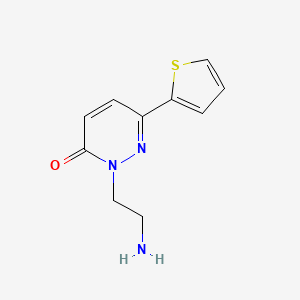

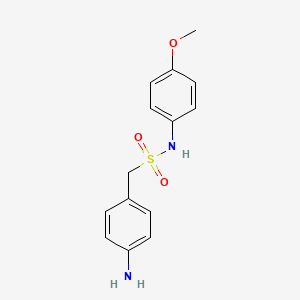

![molecular formula C13H20IN3O3 B1517736 1-[3-(ethoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide CAS No. 1232233-42-9](/img/structure/B1517736.png)

1-[3-(ethoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide

Overview

Description

1-[3-(ethoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide, or 1-(3-ECP-1-C)-3-MHI, is an organic compound used as a reagent in organic synthesis. It is a quaternary ammonium salt that is formed from the reaction of 1-ethoxycarbonylpiperidine and 3-methyl-1H-imidazol-3-ium iodide. The compound has a wide range of applications in the scientific research community, particularly in the area of organic synthesis.

Scientific Research Applications

Solar Cell Efficiency Enhancement

Research has shown that imidazolium iodide derivatives, including those similar in structure to 1-[3-(ethoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide, can significantly enhance the efficiency of dye-sensitized solar cells (DSSCs). These compounds serve as single-component solid electrolytes in solid-state DSSCs, offering high conductivity and stable performance without the need for additional electrolyte additives or post-treatments on dye-loaded films. This advancement leads to more efficient solar energy conversion and better long-term stability of the solar cells under continuous illumination (Wang et al., 2013).

Electrolyte Innovation in DSSCs

Another study demonstrated the potential of imidazolium functionalized with TEMPO/iodide hybrid redox couples, including compounds structurally related to 1-[3-(ethoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide, to improve the overall power conversion efficiencies of DSSCs. These hybrid redox couples exhibit negligible absorption in the visible region and higher redox potential compared to traditional iodide/triiodide couples, which contributes to the enhancement of the open-circuit voltage and short-circuit current density in solar cells (Chen et al., 2013).

Electrochemical Applications

Ionic liquids based on imidazolium iodide structures have been explored for their unique properties, such as high ionic conductivity and stability, making them suitable for a range of electrochemical applications. These include serving as electrolytes in energy storage and conversion devices, acting as green solvents for chemical reactions, and facilitating electrodeposition processes. The versatility of these compounds allows for the development of advanced materials and technologies in the field of electrochemistry (Omar et al., 2020).

Advanced Material Synthesis

Imidazolium iodide derivatives have been utilized in the synthesis of advanced materials, such as carbon nanotube composites. These materials exhibit unique properties, such as enhanced thermal stability and electrical conductivity, making them suitable for a wide range of applications in electronics, nanotechnology, and materials science. The interaction between the imidazolium iodide compounds and carbon nanotubes can lead to innovative composite materials with tailored properties (Chang et al., 2012).

properties

IUPAC Name |

ethyl 1-(3-methylimidazol-3-ium-1-carbonyl)piperidine-3-carboxylate;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N3O3.HI/c1-3-19-12(17)11-5-4-6-15(9-11)13(18)16-8-7-14(2)10-16;/h7-8,10-11H,3-6,9H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAAKRDJLNYYCQG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(=O)N2C=C[N+](=C2)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20IN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(ethoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1517675.png)